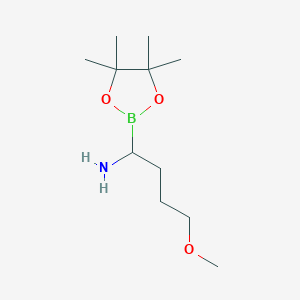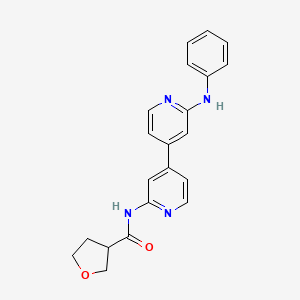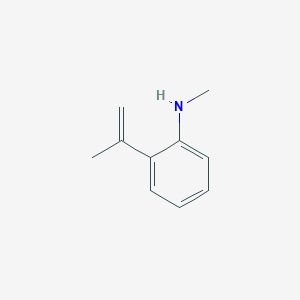
N-Methyl-2-(prop-1-en-2-yl)aniline
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Dielectric Parameters
- Study of Molecular Interactions : Krishna and Mohan (2012) explored the molecular interactions in polar binary mixtures of N-methyl aniline and alcohols. They conducted dielectric permittivity measurements and analyzed the dipole moment, excess dipole moment, and excess Helmholtz energy. Their study provides insights into the molecular behavior of N-methyl aniline in different solvent environments (Krishna & Mohan, 2012).
Luminescence and Electroluminescence Application
- Highly Luminescent Platinum Complexes : Vezzu et al. (2010) investigated the luminescent properties of tetradentate bis-cyclometalated platinum complexes involving derivatives of N-methyl aniline. These complexes demonstrated potential applications in organic light-emitting diodes (OLEDs), highlighting the role of N-methyl aniline derivatives in advanced electronic materials (Vezzu et al., 2010).
Catalytic Reactions and Synthesis Processes
- Palladium-Catalyzed Amination : Petrushkina et al. (2005) described the palladium-catalyzed amination of isoprene with aniline to produce N-(3-methylbut-2-en-1-yl)aniline. This study showcases a synthetic application of N-methyl aniline derivatives in producing specific compounds with high selectivity and yield (Petrushkina et al., 2005).
Photophysical Properties and Light-Induced Reactions
- Visible-Light-Induced Oxidative Formylation : Ji et al. (2017) conducted a study on the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using visible light and molecular oxygen, demonstrating the photochemical capabilities of N-methyl aniline derivatives (Ji et al., 2017).
Electronic and Polymer Applications
- Polymerization of New Aniline Derivatives : Mustafin et al. (2021) focused on modifying aniline monomers, including derivatives of N-methyl aniline, for polymer synthesis. They evaluated the resulting polymers for use as sensors, emphasizing the material science applications of N-methyl aniline derivatives (Mustafin et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-prop-1-en-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7,11H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTWTRIUFQLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)
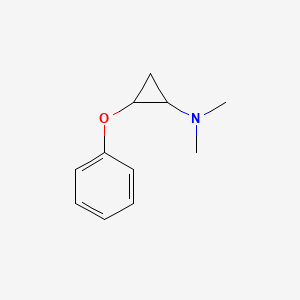

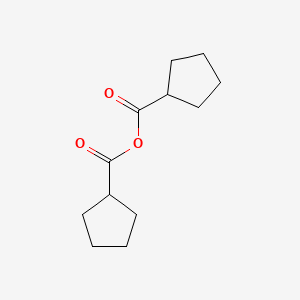
![2,2':5',2''-Terthiophene, 5,5''-bis[(5-hexyl-2-thienyl)ethynyl]-](/img/structure/B3280191.png)





![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)
